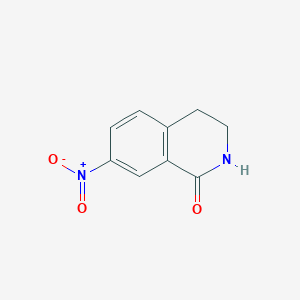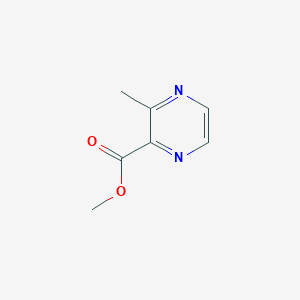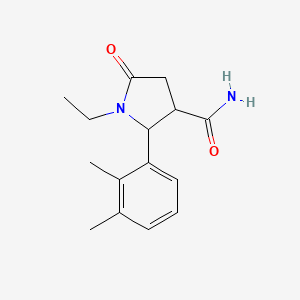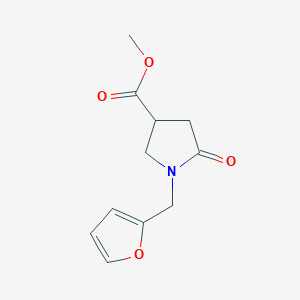![molecular formula C12H15N3OS B1356370 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915924-25-3](/img/structure/B1356370.png)
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (5-EPETA) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including synthesis, drug discovery, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Quantum Theory of Atoms-in-Molecules Analysis
- El-Emam et al. (2020) conducted a study where they synthesized and analyzed crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally related to 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. Their research revealed insights into the orientation of amino groups and the nature of noncovalent interactions using the quantum theory of atoms-in-molecules (QTAIM) approach (El-Emam et al., 2020).
Synthesis and Antimicrobial Activity
- Sah et al. (2014) explored the synthesis of formazans from a Mannich base derivative of a 1,3,4-thiadiazole compound, similar to this compound, and evaluated its antimicrobial activity. This research provides insight into the potential biomedical applications of such compounds (Sah et al., 2014).
Synthesis and Chemical Characterization
- Maadadi et al. (2016) studied the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, providing insights into the chemical behavior of thiadiazole derivatives under different conditions. This research is relevant for understanding the chemical properties of this compound (Maadadi et al., 2016).
Antiproliferative and Antimicrobial Properties
- Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities, including antiproliferative and antimicrobial properties. This study can provide context for the potential biomedical applications of this compound (Gür et al., 2020).
Corrosion Inhibition
- Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the corrosion inhibition performances of various thiadiazole derivatives. Their findings help understand the potential use of this compound in corrosion inhibition applications (Kaya et al., 2016).
Antitubercular Agents
- Ramprasad et al. (2015) designed phenothiazine and 1,3,4-thiadiazole hybrid derivatives to evaluate their inhibition activity against Mycobacterium tuberculosis. This research indicates the potential of thiadiazole derivatives in treating tuberculosis (Ramprasad et al., 2015).
Wirkmechanismus
Target of Action
The compound “5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects
Mode of Action
Many thiadiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s hard to predict the exact biochemical pathways it might affect. Thiadiazole derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
Result of Action
Based on the known activities of other thiadiazole derivatives, it could potentially have antimicrobial, anti-inflammatory, or anticancer effects .
Biochemische Analyse
Biochemical Properties
5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to bind to specific enzymes, potentially inhibiting or activating their catalytic activities. These interactions can alter the biochemical pathways in which these enzymes are involved, leading to changes in cellular metabolism and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes, thereby altering the cellular response to various stimuli. These changes can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its activity and function, as it may be concentrated in specific cellular compartments or organelles .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular processes .
Eigenschaften
IUPAC Name |
5-[2-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-9-3-5-10(6-4-9)16-8-7-11-14-15-12(13)17-11/h3-6H,2,7-8H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQJQVRHKIAKIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589702 |
Source


|
| Record name | 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915924-25-3 |
Source


|
| Record name | 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol](/img/structure/B1356291.png)



![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)








